1,1,1-Trichloro-2,2-difluoropropane

Physical property differentiation Isomer separation Refrigerant design

1,1,1-Trichloro-2,2-difluoropropane (CAS 1112-05-6, also designated HCFC-242cb or R-242cb) is a saturated C3 hydrochlorofluorocarbon (HCFC) with molecular formula C₃H₃Cl₃F₂ and a molecular weight of 183.41 g/mol. It is a colorless, non-flammable liquid at ambient temperature, characterized by three chlorine atoms concentrated on the terminal C1 carbon and two fluorine atoms on C2, producing a highly asymmetric substitution pattern.

Molecular Formula C3H3Cl3F2
Molecular Weight 183.41 g/mol
CAS No. 1112-05-6
Cat. No. B072513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trichloro-2,2-difluoropropane
CAS1112-05-6
Molecular FormulaC3H3Cl3F2
Molecular Weight183.41 g/mol
Structural Identifiers
SMILESCC(C(Cl)(Cl)Cl)(F)F
InChIInChI=1S/C3H3Cl3F2/c1-2(7,8)3(4,5)6/h1H3
InChIKeyYXEBARDKWGXGRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Trichloro-2,2-difluoropropane (CAS 1112-05-6) – Procurement-Grade HCFC-242cb for Specialty Synthesis and Controlled Applications


1,1,1-Trichloro-2,2-difluoropropane (CAS 1112-05-6, also designated HCFC-242cb or R-242cb) is a saturated C3 hydrochlorofluorocarbon (HCFC) with molecular formula C₃H₃Cl₃F₂ and a molecular weight of 183.41 g/mol . It is a colorless, non-flammable liquid at ambient temperature, characterized by three chlorine atoms concentrated on the terminal C1 carbon and two fluorine atoms on C2, producing a highly asymmetric substitution pattern . The compound is regulated as a Class II ozone-depleting substance under the U.S. Clean Air Act and is listed in the EPA Substance Registry as HCFC-242cb [1]. Its primary recognized utility lies in two domains: as a synthetic intermediate en route to HFO-1234yf (2,3,3,3-tetrafluoropropene), a next-generation low-GWP refrigerant, and historically as a specialty solvent, foaming agent, and refrigerant itself [2].

Why Generic HCFC or C3 Isomer Substitution Fails for 1,1,1-Trichloro-2,2-difluoropropane (CAS 1112-05-6): Physicochemical and Reactivity Non-Interchangeability


Within the C₃H₃Cl₃F₂ isomer family, the precise position of halogen substitution dictates boiling point, vapor pressure, and chemical reactivity in ways that render simple group-level substitution unreliable . The target compound places all three chlorine atoms on a single terminal carbon (–CCl₃) adjacent to a –CF₂– group, whereas its closest positional isomer, 1,3,3-trichloro-1,1-difluoropropane (CAS 460-63-9, HCFC-242fa), distributes chlorines across both terminal carbons . This structural difference produces a boiling point gap of approximately 17.7 °C and a vapor pressure ratio exceeding 2:1 at 25 °C, directly affecting distillation separation, solvent evaporation profiles, and refrigerant cycle design . Furthermore, the clustered –CCl₃ terminus enables selective zinc-mediated reduction chemistry that the dispersed-chlorine isomer cannot replicate with equivalent efficiency, as documented in patent literature for producing hydrogen-containing chlorofluoropropanes . Users who substitute generically based solely on molecular formula risk process failure from mismatched volatility, divergent reactivity, or non-compliance with application-specific regulatory listings (e.g., HCFC-242cb is specifically referenced in HFO-1234yf precursor patent claims) [1].

Quantitative Differentiation Evidence for 1,1,1-Trichloro-2,2-difluoropropane (CAS 1112-05-6) vs. Closest Analogs


Boiling Point Gap of 17.7 °C vs. Positional Isomer 1,3,3-Trichloro-1,1-difluoropropane – Impact on Separation and Application Windows

The target compound exhibits a significantly lower boiling point than its closest positional isomer, 1,3,3-trichloro-1,1-difluoropropane (CAS 460-63-9, also designated HCFC-242). Both values are ACD/Labs Percepta predictions (v14.00) under the same computational methodology, enabling a valid cross-study comparison . The 17.7 °C gap exceeds the typical ±8 °C prediction uncertainty and is large enough to permit practical fractional distillation separation and to define distinct solvent or refrigerant application windows.

Physical property differentiation Isomer separation Refrigerant design Solvent selection

Vapor Pressure Greater Than 2× the Positional Isomer at 25 °C – Consequence for Volatility-Driven Processes

At 25 °C, the predicted vapor pressure of the target compound is more than double that of its positional isomer 1,3,3-trichloro-1,1-difluoropropane. Both values derive from the same ACD/Labs Percepta prediction engine, ensuring methodological consistency . This 2.09× ratio reflects the profound effect of chlorine atom clustering on intermolecular forces: the –CCl₃ group in the target creates a more symmetrical, less polarizable charge distribution than the dispersed-chlorine arrangement in the isomer, reducing liquid-phase cohesion.

Vapor pressure Volatility Solvent evaporation rate Refrigerant suction pressure

HFO-1234yf Precursor Role: Quantified 60% Conversion Rate Using HCFC-242 as Starting Material

HCFC-242 (the isomer group to which the target belongs) has been demonstrated as a viable starting material for producing HFO-1234yf (CF₃CF=CH₂), a next-generation low-GWP refrigerant. A patent review and synthesis study reports a raw material conversion rate of 60% when using the HCFC-242 route [1]. This pathway is explicitly distinguished from alternative routes starting from HCFC-225ca, HCFC-244bb, or HCC-250fb, each of which carries distinct conversion efficiency, catalyst, and feedstock availability profiles [2]. Importantly, the clustered –CCl₃ group in the target isomer is structurally equipped for sequential gas-phase fluorination and dehydrochlorination steps that the dispersed-chlorine isomer cannot undergo with the same regiochemical outcome.

HFO-1234yf synthesis Refrigerant intermediate Fluorine chemistry Gas-phase catalysis

Clustered –CCl₃ Reactivity: Selective Zinc Reduction for Hydrogen-Containing Chlorofluoropropane Production

The target compound's 1,1,1-trichloro-2,2-difluoroethyl group (–CF₂–CCl₃) serves as a privileged substrate for zinc-mediated reduction to produce hydrogen-containing chlorofluoropropanes. Asahi Glass Co. patent JPH02204421A specifically claims the use of propane compounds bearing the CHxClyFzCF₂CCl₃ moiety as raw materials, with reduction by zinc powder at 50–80 °C under 1–3 kg/cm²G pressure . The clustered –CCl₃ terminus provides a single, well-defined reactive site, enabling high-purity product formation without by-products from competing reduction at alternative chlorinated positions. The positional isomer 1,3,3-trichloro-1,1-difluoropropane, with its chlorine atoms dispersed across both C1 and C3, lacks this focused reactivity locus.

Selective reduction Zinc-mediated chemistry Chlorofluoropropane synthesis Functional group tolerance

Regulatory Classification: ODP Range of 0.005–0.13 Under HCFC-242 Class – Distinct from Broader HCFC and HFC Alternatives

Under the U.S. EPA Class II Ozone-Depleting Substance classification, all trichlorodifluoropropane isomers (HCFC-242) are assigned an ozone depletion potential (ODP) range of 0.005–0.13, based on data from the Scientific Assessment of Ozone Depletion (2002) and Montreal Protocol schedules [1]. This places HCFC-242 in a distinct regulatory tier compared to HCFC-123 (ODP 0.012–0.02), HCFC-225ca/cb (ODP ~0.02–0.03), and the zero-ODP HFC alternatives such as HFC-245fa [2][3]. The regulatory phase-out timeline, import/export licensing requirements, and reporting obligations under 40 CFR Part 82 differ by compound class, meaning procurement of HCFC-242cb carries specific compliance burdens not applicable to all HCFCs universally.

Ozone depletion potential Regulatory compliance Montreal Protocol Class II ODS

Spectral Identity and Purity Verification: ¹H NMR Fingerprint at 300 MHz in CCl₄

The National Institute of Advanced Industrial Science and Technology (AIST, Japan) has deposited a reference ¹H NMR spectrum for 1,1,1-trichloro-2,2-difluoropropane in its Spectral Database for Organic Compounds (SDBS No. 9770), recorded at 300 MHz in 10 vol% CCl₄ solution [1]. This provides an authoritative, publicly accessible spectral fingerprint for identity verification and purity assessment upon receipt of commercial material. Such a reference standard is not universally available for all C₃H₃Cl₃F₂ positional isomers, giving a procurement-quality advantage: buyers can independently confirm that the supplied material matches the correct isomer using the AIST reference, rather than relying solely on vendor certificates of analysis.

Quality control NMR spectroscopy Identity confirmation Procurement specification

Evidence-Backed Application Scenarios for 1,1,1-Trichloro-2,2-difluoropropane (CAS 1112-05-6) Based on Differentiated Properties


Intermediate for HFO-1234yf Refrigerant Synthesis via Gas-Phase Catalytic Fluorination

The compound serves as a starting material in the HCFC-242 route to HFO-1234yf (2,3,3,3-tetrafluoropropene), a fourth-generation refrigerant with GWP <1. Patent literature confirms a baseline conversion rate of approximately 60% for the CX₃CF₂CH₃ scaffold under chromium oxyfluoride-catalyzed gas-phase conditions [1]. The clustered –CCl₃ group on C1 and –CF₂– group on C2 provide the regiochemical architecture necessary for sequential fluorine-chlorine exchange and dehydrohalogenation steps [2]. This application scenario is most relevant for fluorochemical manufacturers evaluating synthetic routes to HFO-1234yf, where feedstock isomer purity directly impacts product yield and catalyst longevity .

Specialty Solvent for Precision Cleaning Where Moderate Volatility and Non-Flammability Are Required

With a predicted boiling point of 97.2 °C and vapor pressure of 48.2 mmHg at 25 °C, the compound occupies a volatility window between low-boiling HCFC-123 (BP ~27.8 °C) and higher-boiling halogenated solvents [1][2]. Its non-flammable nature (all-hydrogen HCFC with high halogen content) and high density (1.488 g/cm³) make it suitable for vapor degreasing and precision electronics cleaning applications where rapid evaporation of lighter solvents causes component cooling below dew point . The 17.7 °C boiling point elevation over its positional isomer also provides a wider liquid operating range at atmospheric pressure, reducing solvent loss in open-top cleaning systems.

Substrate for Selective Zinc Reduction in Hydrogen-Containing Fluoropropane Synthesis

The 1,1,1-trichloro-2,2-difluoroethyl group is specifically claimed as a raw material substructure for zinc-mediated reduction to produce hydrogen-containing chlorofluoropropanes, which are useful as foaming agents, refrigerants, and detergents [1]. Reaction conditions (Zn powder, 50–80 °C, 1–3 kg/cm²G, protonic solvent) are mild enough for industrial implementation, and the clustered –CCl₃ motif ensures regioselective reduction at a single site, minimizing by-product formation [1]. This scenario applies to laboratories and pilot plants developing fluorinated propane derivatives via selective dechlorination chemistry.

Reference Standard for Isomer-Specific Analytical Method Development and Quality Control

The availability of authenticated spectral data (¹H NMR, ¹³C NMR, IR, MS) from the AIST SDBS database (SDBS No. 9770) enables use of this compound as an isomer-specific reference standard for gas chromatography, NMR, and mass spectrometry method development [1]. Given that multiple C₃H₃Cl₃F₂ isomers exist with closely similar physical properties, having a verified pure sample of the 1,1,1-trichloro-2,2-difluoro isomer is essential for calibrating analytical methods that distinguish between HCFC-242 positional isomers in environmental monitoring, process quality control, or regulatory compliance testing [2].

Technical Documentation Hub

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